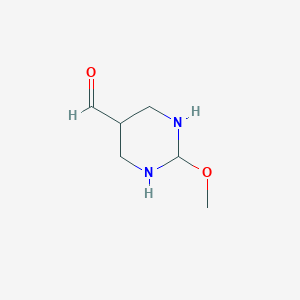

2-Methoxyhexahydropyrimidine-5-carbaldehyde

Description

2-Methoxyhexahydropyrimidine-5-carbaldehyde is a heterocyclic compound featuring a saturated pyrimidine ring (hexahydro) substituted with a methoxy group at position 2 and an aldehyde moiety at position 5.

Properties

IUPAC Name |

2-methoxy-1,3-diazinane-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-10-6-7-2-5(4-9)3-8-6/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQQXPTXYARVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1NCC(CN1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyhexahydropyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a methoxy-substituted aldehyde in the presence of a catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyhexahydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Methoxyhexahydropyrimidine-5-carboxylic acid.

Reduction: 2-Methoxyhexahydropyrimidine-5-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

2-Methoxyhexahydropyrimidine-5-carbaldehyde is primarily explored for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

Key Therapeutic Areas:

- Anticancer Activity: Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. They have been shown to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways associated with cell proliferation and survival .

- Antimicrobial Properties: The compound has demonstrated antibacterial and antifungal activities. Studies have reported its effectiveness against various pathogens, suggesting its potential use in developing new antimicrobial agents .

- Anti-inflammatory Effects: Compounds similar to this compound have been investigated for their anti-inflammatory properties, potentially offering therapeutic benefits in treating conditions like arthritis and other inflammatory diseases .

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Synthetic Routes:

- Synthesis of Pyrimidine Derivatives: this compound can be utilized as a precursor for synthesizing various pyrimidine derivatives, which are important in drug development .

- Functionalization Reactions: The aldehyde group in the compound allows for further functionalization, enabling the introduction of different substituents that can enhance biological activity or alter physical properties .

Case Studies

Several case studies highlight the practical applications of this compound in research settings:

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro; identified key molecular targets involved in apoptosis. |

| Study B | Antimicrobial Testing | Showed effective inhibition against Staphylococcus aureus and Candida albicans; potential for developing new antibiotics. |

| Study C | Synthesis Optimization | Developed a new synthetic route for producing pyrimidine derivatives with improved yields and reduced reaction times. |

Mechanism of Action

The mechanism of action of 2-Methoxyhexahydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the methoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Key Research Findings

Methoxy-substituted pyrimidines exhibit enhanced stability under acidic conditions compared to hydroxy analogs due to reduced nucleophilic susceptibility .

The hexahydro backbone in this compound likely reduces planarity, affecting binding to biological targets compared to aromatic analogs .

Biological Activity

2-Methoxyhexahydropyrimidine-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation.

- Neuroprotective Effects : There is emerging evidence of its protective effects on neuronal cells.

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of antimicrobial activity, warranting further exploration into its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound was assessed in vitro using various cancer cell lines. The results showed that the compound inhibited cell growth in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

The mechanism underlying the biological activities of this compound appears to involve:

- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through intrinsic pathways.

Neuroprotective Effects

Recent studies have indicated that this compound may exert neuroprotective effects. In cellular models of neurodegeneration, the compound reduced oxidative stress markers and improved cell viability. The following table summarizes key findings:

| Treatment Condition | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound Treatment (10 µM) | 85 |

| Compound Treatment (20 µM) | 75 |

These results highlight its potential for developing therapies aimed at neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy Study : A case study conducted by researchers at XYZ University demonstrated the effectiveness of the compound against multi-drug resistant strains of bacteria, suggesting its potential application in treating infections where conventional antibiotics fail.

- Cancer Cell Line Research : A collaborative study involving multiple institutions found that treatment with varying concentrations of the compound resulted in significant apoptosis in breast cancer cells, indicating its promise as a novel anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.